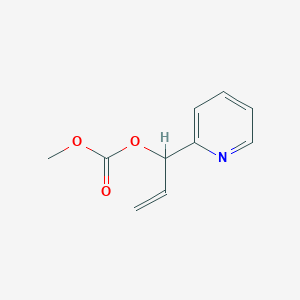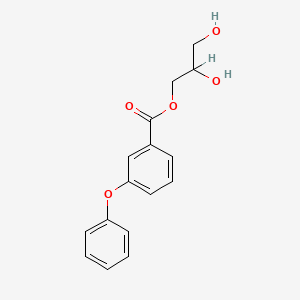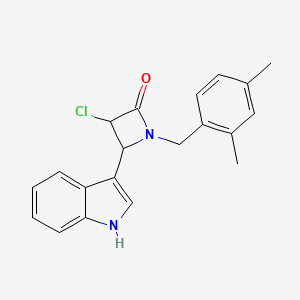![molecular formula C30H47N3O3S B14408646 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide CAS No. 83485-06-7](/img/structure/B14408646.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is an organic compound with the molecular formula C30H47N3O3S It is a derivative of benzene and features a diazenyl group (N=N) and a sulfonamide group (SO2NH2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide typically involves a multi-step process:
Diazotization: The starting material, 4-(octadecyloxy)aniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: Similar structure but with a shorter alkyl chain.
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The long alkyl chain (octadecyloxy) enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Propriétés
Numéro CAS |
83485-06-7 |
|---|---|
Formule moléculaire |
C30H47N3O3S |
Poids moléculaire |
529.8 g/mol |
Nom IUPAC |
4-[(4-octadecoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C30H47N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-29-22-18-27(19-23-29)32-33-28-20-24-30(25-21-28)37(31,34)35/h18-25H,2-17,26H2,1H3,(H2,31,34,35) |
Clé InChI |
OHKWBTDKBSYFDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
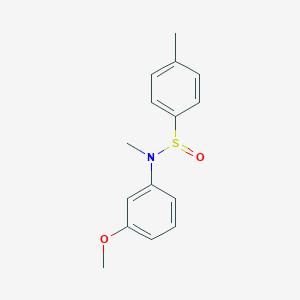

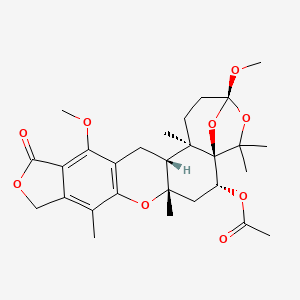
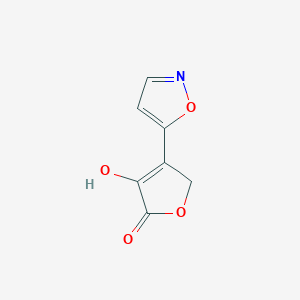
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)


